C12H10Fnos2
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Overview
Description
. This compound is characterized by its unique structure, which includes a fluorophenyl group and a furylmethyl group connected through a carbamodithioate linkage. It is a member of the carbamodithioate family, which is known for its diverse chemical properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Furylmethyl (3-fluorophenyl)carbamodithioate typically involves the reaction of 3-fluoroaniline with carbon disulfide and 2-furylmethyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the carbamodithioate linkage .
Industrial Production Methods
On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts and solvents that enhance the reaction rate and selectivity is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-Furylmethyl (3-fluorophenyl)carbamodithioate: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into thiols and amines.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as and are used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides , sulfones , thiols , amines , and various substituted derivatives .
Scientific Research Applications
2-Furylmethyl (3-fluorophenyl)carbamodithioate: has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of agrochemicals, pharmaceuticals, and specialty chemicals
Mechanism of Action
The mechanism by which 2-Furylmethyl (3-fluorophenyl)carbamodithioate exerts its effects involves the interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and proteins involved in cellular processes.
Pathways: It affects pathways related to oxidative stress, apoptosis, and signal transduction
Comparison with Similar Compounds
Similar Compounds
- 2-Furylmethyl (3-chlorophenyl)carbamodithioate
- 2-Furylmethyl (3-bromophenyl)carbamodithioate
- 2-Furylmethyl (3-iodophenyl)carbamodithioate
Uniqueness
2-Furylmethyl (3-fluorophenyl)carbamodithioate: is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions and potentially more effective in its biological applications compared to its chloro, bromo, and iodo analogs .
Properties
Molecular Formula |
C12H10FNOS2 |
---|---|
Molecular Weight |
267.3 g/mol |
IUPAC Name |
(5Z)-3-ethyl-5-[(2-fluorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C12H10FNOS2/c1-2-14-11(15)10(17-12(14)16)7-8-5-3-4-6-9(8)13/h3-7H,2H2,1H3/b10-7- |
InChI Key |
LRCMKEWKHYXNLC-YFHOEESVSA-N |
Isomeric SMILES |
CCN1C(=O)/C(=C/C2=CC=CC=C2F)/SC1=S |
Canonical SMILES |
CCN1C(=O)C(=CC2=CC=CC=C2F)SC1=S |
Origin of Product |
United States |
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